

An In-depth Technical Guide to the Biochemical Properties of Porcine Pancreatin

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Compound of Interest

Compound Name: *Pancreatin*

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Introduction

Porcine **pancreatin** is a complex mixture of digestive enzymes extracted from the pancreas of pigs (*Sus scrofa*). Due to the high homology between porcine and human digestive enzymes, it serves as a critical active pharmaceutical ingredient (API) for enzyme replacement therapy in conditions of exocrine pancreatic insufficiency (EPI). This guide provides a detailed examination of the core biochemical properties of porcine **pancreatin**, focusing on its enzymatic composition, activity, stability, and the methodologies used for its characterization.

Enzymatic Composition and Activity

The therapeutic efficacy of porcine **pancreatin** is attributed to its principal enzymatic components: amylase, lipase, and various proteases. These enzymes facilitate the digestion of carbohydrates, fats, and proteins, respectively. The activity of these enzymes is typically standardized according to the United States Pharmacopeia (USP).

Quantitative Enzymatic Profile

The following tables summarize the key quantitative parameters of the primary enzymes found in porcine **pancreatin**.

Table 1: Specific Activity and Optimal Conditions of Major Porcine **Pancreatin** Enzymes

Enzyme	USP Minimum Specific Activity	Typical Specific Activity Range	Optimal pH	Optimal Temperature (°C)
α-Amylase	≥ 25 USP Units/mg	100 - 150 USP Units/mg	6.8 - 8.0	37 - 45
Lipase	≥ 2.0 USP Units/mg	8 - 40 USP Units/mg	7.0 - 9.0	37 - 45
Protease	≥ 25 USP Units/mg	100 - 150 USP Units/mg	7.4 - 8.2	40
Trypsin	Not specified	Variable	7.0 - 9.0	37
Chymotrypsin	Not specified	>1500 USP U/mg (purified)[1]	~8.0	37
Elastase	Not specified	≥4 units/mg protein (purified)	8.0 - 8.5	37

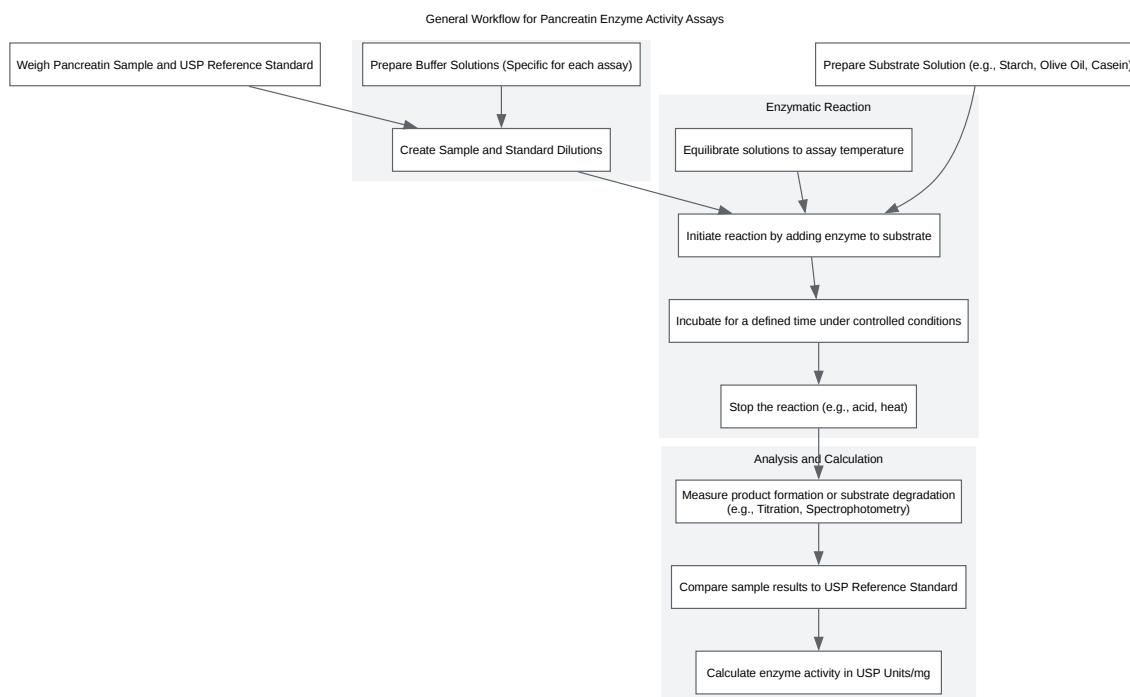
Table 2: Kinetic Parameters of Porcine Pancreatic Enzymes

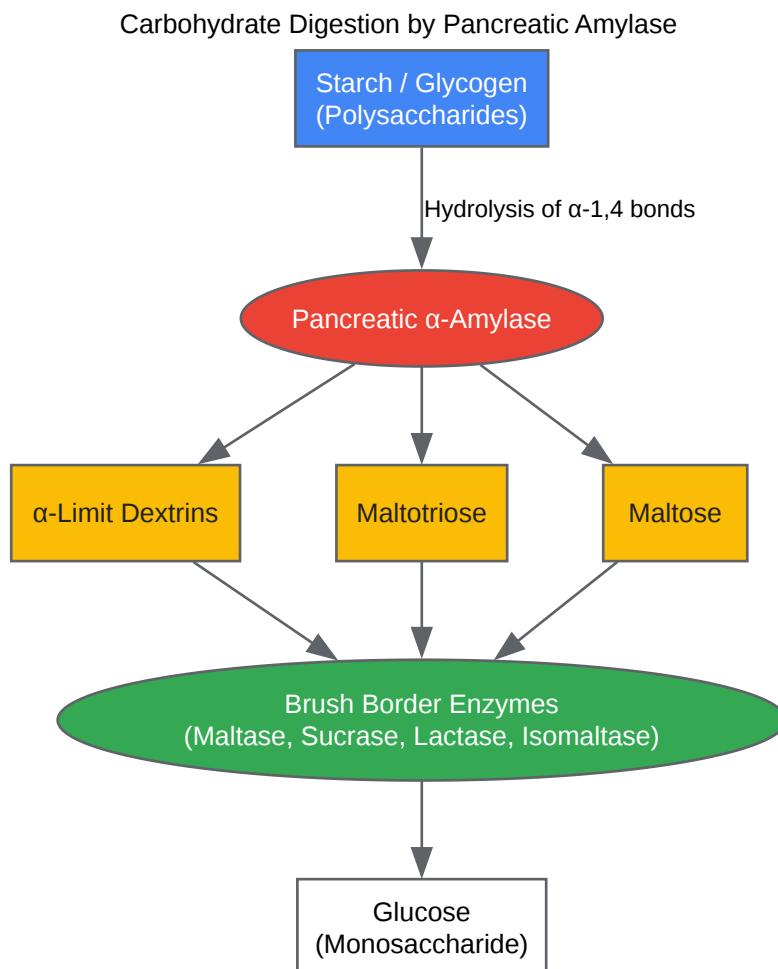
Enzyme	Substrate	K_m_ (Michaelis Constant)	V_max_ (Maximum Velocity)
α -Amylase	Starch	5.49 mg/mL[2]	0.62 μ mol/min[2]
Ragi Starch	1.3 - 3.3%	2740 - 6212 U/mg protein	
Rice Starch	0.8 - 1.0%	2841 - 5102 U/mg protein	
Wheat Starch	1.3 - 2.5%	2755 - 4201 U/mg protein	
Maize Starch	2.5 - 2.96%	2841 - 6212 U/mg protein	
Lipase	Tributyrin	Varies with emulsion properties	Varies with emulsion properties
Trypsin	Benzoyl-L-arginine ethyl ester (BAEE)	1.35 mM[3]	4.15 μ mol/min/mg[3]
Elastase	N-Succinyl-L-Ala-L-Ala-L-Ala-p-nitroanilide	1.15 mM[4]	Not specified

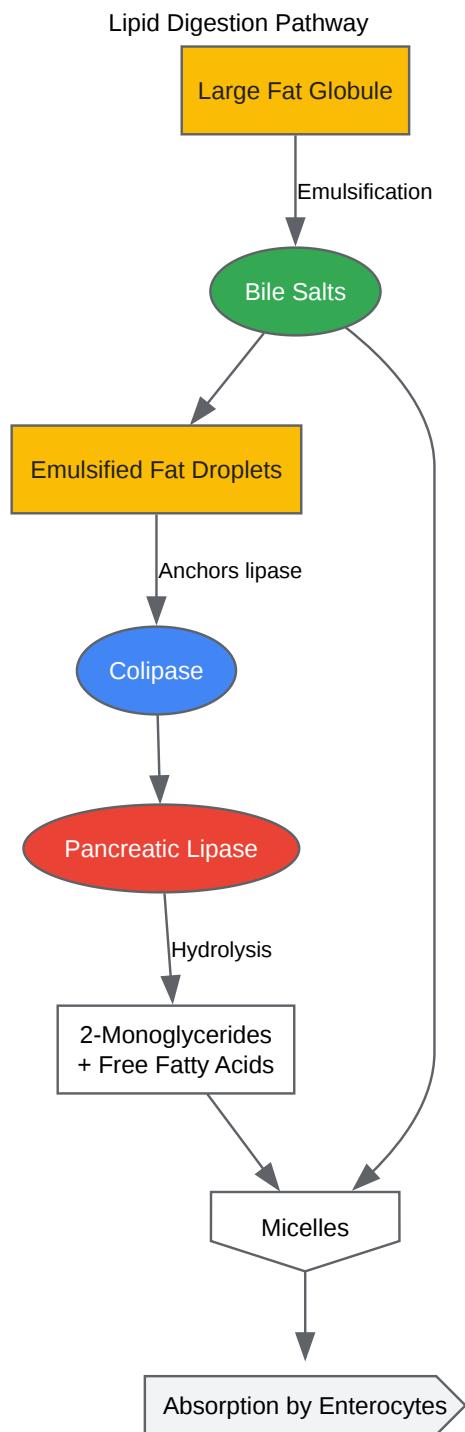
Experimental Protocols

Accurate characterization of porcine **pancreatin** relies on standardized enzymatic assays. The following are detailed methodologies based on the United States Pharmacopeia (USP) for determining the activity of amylase, lipase, and protease.

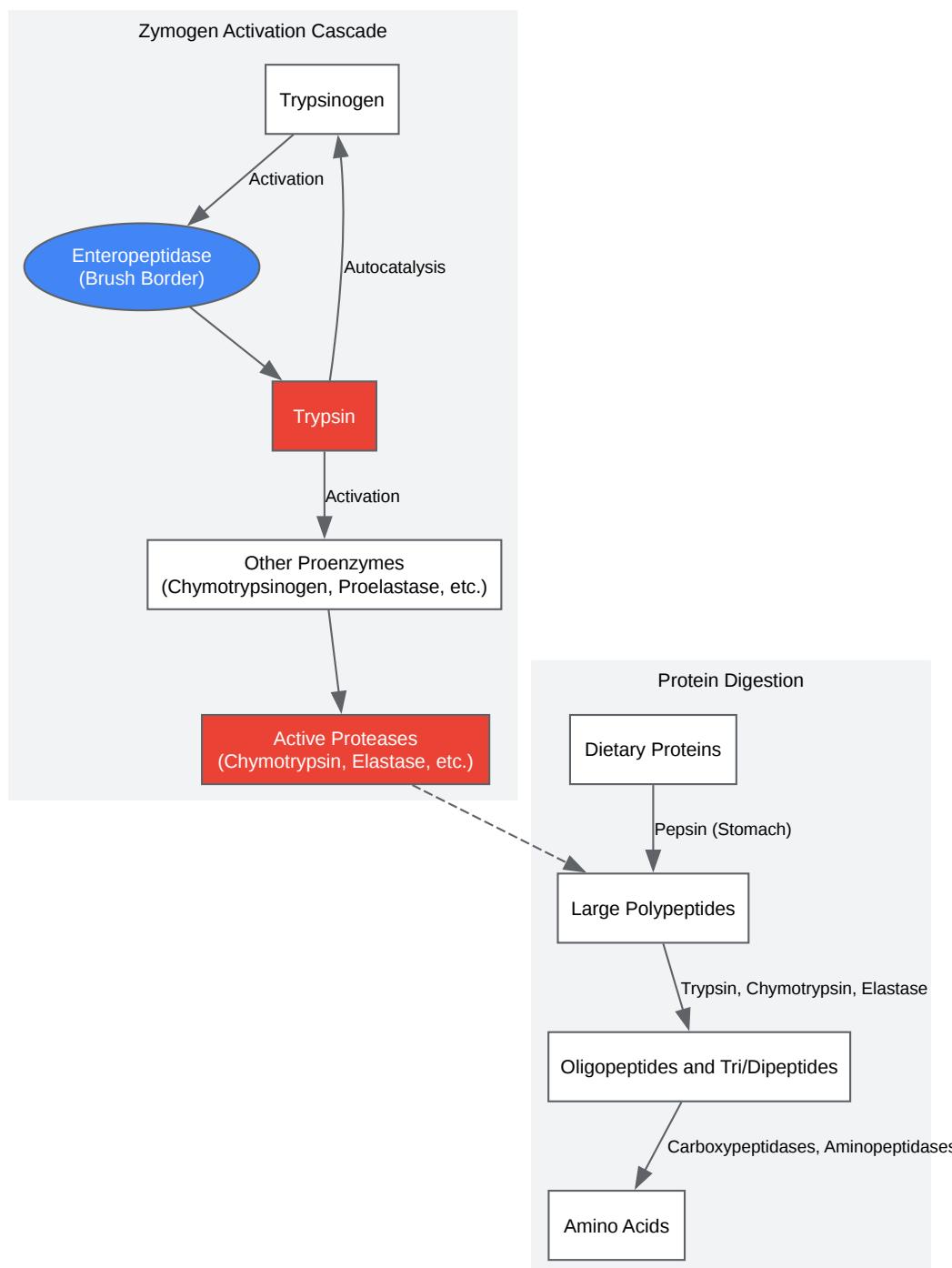
Experimental Workflow for Pancreatin Activity Assays







Protein Digestion and Protease Activation Cascade

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